Cyclohexanecarboxamide, 1-(1-pyrrolidinyl)-
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Overview
Description
Cyclohexanecarboxamide, 1-(1-pyrrolidinyl)-, is a chemical compound with the molecular formula C11H19NO It is characterized by a cyclohexane ring attached to a carboxamide group, which is further linked to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, 1-(1-pyrrolidinyl)-, typically involves the reaction of cyclohexanecarboxylic acid with pyrrolidine. The process can be carried out under various conditions, including the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of Cyclohexanecarboxamide, 1-(1-pyrrolidinyl)-, may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxamide, 1-(1-pyrrolidinyl)-, can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanecarboxylic acid derivatives, while reduction can produce cyclohexylamine derivatives.
Scientific Research Applications
Cyclohexanecarboxamide, 1-(1-pyrrolidinyl)-, has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxamide, 1-(1-pyrrolidinyl)-, involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity. The compound may also modulate signaling pathways by binding to specific receptors or enzymes, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxamide: Lacks the pyrrolidine ring, making it less versatile in terms of biological interactions.
Pyrrolidine: Does not have the cyclohexane carboxamide moiety, limiting its applications in certain chemical reactions.
Cyclohexylamine: Similar structure but lacks the carboxamide group, affecting its reactivity and applications.
Uniqueness
Cyclohexanecarboxamide, 1-(1-pyrrolidinyl)-, is unique due to the presence of both the cyclohexane and pyrrolidine rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its simpler counterparts.
Biological Activity
Cyclohexanecarboxamide, 1-(1-pyrrolidinyl)-, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound exhibits various pharmacological properties, including antitumor, anti-inflammatory, and neuropharmacological effects. This article delves into the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
Cyclohexanecarboxamide, 1-(1-pyrrolidinyl)- features a cyclohexane ring attached to a carboxamide group and a pyrrolidine moiety. The structural characteristics contribute to its biological activity through interactions with various biological targets.
The biological activity of cyclohexanecarboxamide is primarily attributed to its ability to interact with specific receptors and enzymes. Notably, it has been identified as an inhibitor of the enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis, which is crucial for fatty acid synthesis in mycobacteria. This inhibition is significant in the context of developing new antituberculosis agents due to rising multidrug resistance in tuberculosis cases .
Table 1: Summary of Biological Activities
Antituberculosis Activity
In a study focused on the discovery of novel InhA inhibitors, cyclohexanecarboxamide derivatives were synthesized and evaluated. The lead compound demonstrated significant potency against the enzyme, with subsequent optimization yielding compounds with improved efficacy. The crystal structure analysis revealed that the binding interactions involved a hydrogen-bonding network that stabilizes the inhibitor within the active site of InhA .
Antitumor Activity
Research evaluating the antiproliferative effects of cyclohexanecarboxamide on U937 human myeloid leukemia cells indicated that these compounds effectively inhibit cell growth without causing cytotoxicity. This property makes them potential candidates for further development as cancer therapeutics .
Neuropharmacological Effects
The compound's interaction with serotonin receptors has been explored in relation to its effects on mood disorders. Studies have shown that cyclohexanecarboxamide can act as a selective antagonist at the 5-HT1A receptor, which is implicated in various neuropsychiatric conditions . This activity suggests potential applications in treating anxiety and depression.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrrolidine and cyclohexane moieties can significantly impact the biological activity of the compound. For instance, variations in substituents on the phenyl ring have been correlated with enhanced inhibitory potency against InhA and improved selectivity for serotonin receptors .
Properties
Molecular Formula |
C11H20N2O |
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Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-pyrrolidin-1-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C11H20N2O/c12-10(14)11(6-2-1-3-7-11)13-8-4-5-9-13/h1-9H2,(H2,12,14) |
InChI Key |
ODQQKPUTQYMRND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)N)N2CCCC2 |
Origin of Product |
United States |
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